molecular formula C11H10O2 B14268068 1,3-Dioxolane, 2-(4-ethynylphenyl)- CAS No. 138853-09-5

1,3-Dioxolane, 2-(4-ethynylphenyl)-

Cat. No.: B14268068
CAS No.: 138853-09-5
M. Wt: 174.20 g/mol
InChI Key: IMBXCYXDOGCLNO-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(4-ethynylphenyl)-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound features a phenyl group substituted with an ethynyl group at the 2-position of the dioxolane ring. The presence of the ethynyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . For 1,3-Dioxolane, 2-(4-ethynylphenyl)-, the synthesis involves the reaction of 4-ethynylbenzaldehyde with ethylene glycol under acidic conditions to form the dioxolane ring.

Industrial Production Methods: Industrial production of dioxolanes typically involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to remove water and drive the equilibrium towards the formation of the dioxolane .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane, 2-(4-ethynylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated or alkylated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: 1,3-Dioxolane, 2-(4-ethynylphenyl)- is used as a building block in organic synthesis.

Biology and Medicine: The ethynyl group can interact with biological molecules, potentially leading to the development of new therapeutic agents .

Industry: In the industrial sector, 1,3-Dioxolane, 2-(4-ethynylphenyl)- can be used as a solvent or as an intermediate in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(4-ethynylphenyl)- involves its interaction with molecular targets through the ethynyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also participate in radical reactions, which can further influence its biological activity .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

138853-09-5

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(4-ethynylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-6,11H,7-8H2

InChI Key

IMBXCYXDOGCLNO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

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